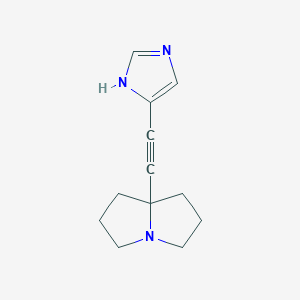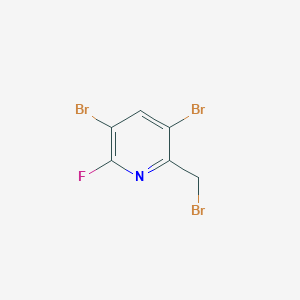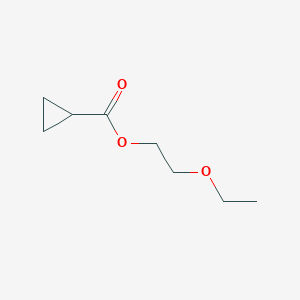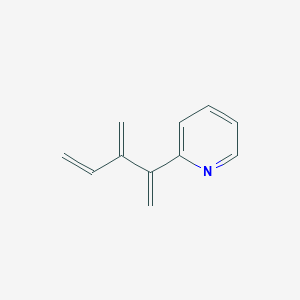
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a penta-1,4-diene moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and diene systems. Pyridine is a basic heterocyclic organic compound, while the diene system provides reactive sites for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene using a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . This method allows for the incorporation of the polar functional group into macromolecular chains, resulting in high cis-1,4 regularity and tunable polar monomer incorporation ratios.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the coordination copolymerization approach mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Potential antiviral activities against plant viruses such as tobacco mosaic virus.
Medicine: Investigated for its potential pharmacological properties, including anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to inhibit viral replication . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be compared with other similar compounds, such as:
Penta-1,4-diene derivatives: These compounds share the diene moiety but may lack the pyridine ring, resulting in different reactivity and applications.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of the diene and pyridine functionalities, which provides a versatile platform for chemical modifications and diverse applications.
属性
CAS 编号 |
632366-53-1 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-(3-methylidenepenta-1,4-dien-2-yl)pyridine |
InChI |
InChI=1S/C11H11N/c1-4-9(2)10(3)11-7-5-6-8-12-11/h4-8H,1-3H2 |
InChI 键 |
KOVCTGACSGAAPW-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)C(=C)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



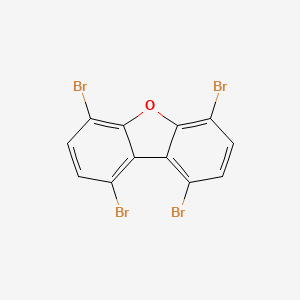
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
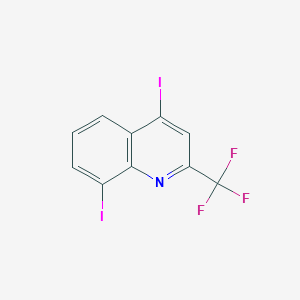
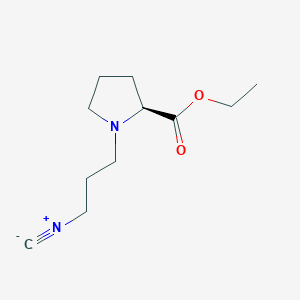
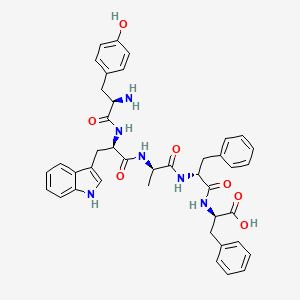
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
